N-(6-methoxy-1,3-benzothiazol-2-yl)-2-piperidin-1-ylacetamide
Description
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-piperidin-1-ylacetamide is a chemical compound with the molecular formula C15H20N2O2S. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-piperidin-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-20-11-5-6-12-13(9-11)21-15(16-12)17-14(19)10-18-7-3-2-4-8-18/h5-6,9H,2-4,7-8,10H2,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWVDJCWVHXHLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-piperidin-1-ylacetamide typically involves the following steps:
Formation of 6-methoxy-1,3-benzothiazole: This is achieved by the condensation of o-aminothiophenol with methoxyacetic acid under acidic conditions.
Acylation: The 6-methoxy-1,3-benzothiazole is then acylated with chloroacetyl chloride to form 6-methoxy-1,3-benzothiazol-2-yl chloroacetamide.
Substitution: Finally, the chloroacetamide is reacted with piperidine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
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